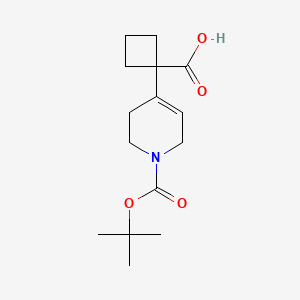

1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

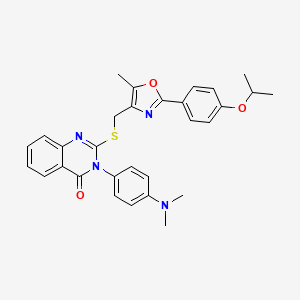

The compound "1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid" is a structurally complex molecule that features a cyclobutane ring fused with a tetrahydropyridinyl group and protected by a tert-butoxycarbonyl (BOC) group. This structure is indicative of a molecule that could serve as a building block in the synthesis of biologically active compounds or in material sciences.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the scalable synthesis of a compound with a similar structure, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was achieved by controlling the stereoselectivity of a cyclopropanation step, which is crucial for obtaining the desired stereochemistry . Another study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrating the ability to obtain both cis and trans acids through reaction condition adjustments and optical resolution .

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, were determined using X-ray analysis. The study revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis suggested that the molecule's conformation in the crystal state is significantly influenced by hydrogen bonding .

Chemical Reactions Analysis

Activation of carboxylic acids as their active esters is a critical step in the synthesis of amides or peptides. A study showed that carboxylic acids could be activated efficiently using tert-butyl carbonates (BOC-OX), leading to the formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides in good yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often tailored for specific applications. For example, the continuous photo flow synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative was optimized for scale-up synthesis. This process produced a compound with excellent deuterium content, which is valuable for the preparation of internal standards in quantitative mass spectrometry analyses for pharmacokinetic studies .

Aplicaciones Científicas De Investigación

Continuous Photo Flow Chemistry for Deuterium-Labeled Compounds

Continuous photo flow synthesis techniques have been developed for producing deuterium-labeled cyclobutane derivatives, such as cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. These compounds serve as crucial building blocks for creating biologically active molecules and materials science applications involving cyclobutane rings. This method facilitates the large-scale synthesis of these labeled compounds, which are essential for nonclinical and clinical pharmacokinetic studies using quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have been used to synthesize tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates from tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. This method demonstrates the compound's utility in constructing complex molecular frameworks, highlighting its significance in organic synthesis and drug development (Wustrow & Wise, 1991).

Base-Induced Dimerization in Amino Acid Synthesis

Base-induced dimerization processes utilizing tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids have been explored to form pyrrolidine analogs. This synthesis route is crucial for generating dimeric compounds with potential pharmaceutical applications, emphasizing the compound's role in innovative amino acid derivative synthesis (Leban & Colson, 1996).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

Asymmetric synthesis techniques have been developed for creating enantiomerically pure piperidinedicarboxylic acid derivatives, such as 3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. These methods are vital for producing stereochemically defined compounds for medicinal chemistry and pharmacology, highlighting the compound's importance in the synthesis of biologically active molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBBTOHISBUQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)

![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)